Amidate-VC-PAB-MMAF
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Overview
Description
Amidate-VC-PAB-MMAF is a compound that consists of a cleavable antibody-drug conjugate linker (Amidate-VC-PAB) and a potent tubulin polymerization inhibitor (Monomethyl Auristatin F). This compound is primarily used in the synthesis of antibody-drug conjugates, which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby reducing off-target cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amidate-VC-PAB-MMAF involves the conjugation of the cleavable linker Amidate-VC-PAB with Monomethyl Auristatin F. The reaction typically requires precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure the stability and efficacy of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps, such as chromatography, to remove impurities and ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Amidate-VC-PAB-MMAF undergoes several types of chemical reactions, including:
Cleavage Reactions: The cleavable linker Amidate-VC-PAB is designed to be stable in extracellular fluid but cleaved by specific enzymes, such as cathepsin B, inside the tumor cell.
Substitution Reactions: The compound can undergo substitution reactions where specific functional groups are replaced by others under certain conditions.
Common Reagents and Conditions:
Cleavage Reactions: Enzymes like cathepsin B are commonly used to cleave the linker within the tumor cell.
Substitution Reactions: Various reagents, including acids, bases, and other nucleophiles, can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include the active cytotoxic agent Monomethyl Auristatin F, which inhibits tubulin polymerization, leading to cell death .
Scientific Research Applications
Amidate-VC-PAB-MMAF has several scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery.
Biology: Studied for its role in inhibiting tubulin polymerization and disrupting cell division.
Medicine: Investigated for its potential in cancer therapy, particularly in reducing off-target effects and improving the efficacy of chemotherapy
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Amidate-VC-PAB-MMAF exerts its effects through a multi-step mechanism:
Targeting: The antibody-drug conjugate targets specific antigens on the surface of cancer cells.
Internalization: The conjugate is internalized into the cancer cell via endocytosis.
Inhibition: Monomethyl Auristatin F inhibits tubulin polymerization, disrupting the microtubule network and leading to cell death
Comparison with Similar Compounds
Monomethyl Auristatin E (MMAE): Another potent tubulin polymerization inhibitor used in antibody-drug conjugates.
Maytansinoids: A class of compounds that also inhibit tubulin polymerization and are used in antibody-drug conjugates.
Uniqueness: Amidate-VC-PAB-MMAF is unique due to its cleavable linker, which allows for targeted delivery and controlled release of the cytotoxic agent within the tumor cell, reducing off-target effects and improving therapeutic efficacy .
Properties
Molecular Formula |
C69H102N11O16P |
---|---|
Molecular Weight |
1372.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[4-[[ethoxy(ethynyl)phosphoryl]amino]benzoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C69H102N11O16P/c1-16-44(10)59(54(93-14)39-55(81)80-37-23-27-53(80)60(94-15)45(11)61(82)74-52(67(88)89)38-46-24-20-19-21-25-46)78(12)66(87)57(42(6)7)76-65(86)58(43(8)9)79(13)69(91)95-40-47-28-32-49(33-29-47)72-63(84)51(26-22-36-71-68(70)90)73-64(85)56(41(4)5)75-62(83)48-30-34-50(35-31-48)77-97(92,18-3)96-17-2/h3,19-21,24-25,28-35,41-45,51-54,56-60H,16-17,22-23,26-27,36-40H2,1-2,4-15H3,(H,72,84)(H,73,85)(H,74,82)(H,75,83)(H,76,86)(H,77,92)(H,88,89)(H3,70,71,90)/t44-,45+,51-,52-,53-,54+,56-,57-,58-,59-,60+,97?/m0/s1 |
InChI Key |
RREPXHUNYRMOKF-SHXVKUNHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C4=CC=C(C=C4)NP(=O)(C#C)OCC |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C4=CC=C(C=C4)NP(=O)(C#C)OCC |
Origin of Product |
United States |
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